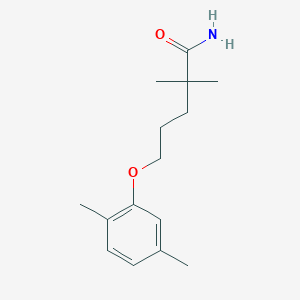

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide

Overview

Description

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide is an organic compound known for its applications in the pharmaceutical industry. It is a derivative of valeric acid and is structurally characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a dimethylpentanamide backbone.

Mechanism of Action

Target of Action

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, commonly known as gemfibrozil, is a lipid-regulating agent . It primarily targets serum triglycerides and very low-density lipoprotein (VLDL) cholesterol, reducing their levels, while increasing high-density lipoprotein (HDL) cholesterol .

Mode of Action

Gemfibrozil acts by inhibiting the liver’s Cytochrome P450 system and CYP2C8, reducing hepatic metabolism of many drugs, and prolonging their half-lives and duration of action . It also increases levels of HDL subfractions HDL2 and HDL3, as well as apolipoproteins AI and AII .

Biochemical Pathways

Gemfibrozil affects the lipid metabolism pathway. It reduces the levels of serum triglycerides and VLDL cholesterol, which are key components of this pathway . By increasing the levels of HDL cholesterol, it promotes the reverse transport of cholesterol from tissues to the liver for excretion .

Pharmacokinetics

The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The stability and bioavailability of gemfibrozil may be affected by its solid-state properties, such as specific features of the crystal packing and the possible existence of polymorphs .

Result of Action

The primary result of gemfibrozil’s action is the reduction of serum triglycerides and VLDL cholesterol levels, and the increase in HDL cholesterol levels . This leads to a decrease in the risk of developing coronary heart disease .

Action Environment

The action of gemfibrozil can be influenced by environmental factors. For instance, the stability and bioavailability of the drug can be affected by its solid-state properties . These properties can be influenced by environmental conditions such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is a ligand for PPARα (peroxisome proliferator-activated receptor α) This interaction plays a crucial role in its biochemical reactions

Cellular Effects

In yeast cells, the application of this compound delays the start of DNA replication . It is used as a therapeutic agent for dyslipidemia

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability and bioavailability of this compound may be affected by its solid-state properties, including specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide typically involves a multi-step process. One common method starts with the O-alkylation of 2,5-dimethylphenol using an alkyl halide in the presence of a base to form the corresponding ether. This intermediate is then subjected to further reactions to introduce the amide functionality.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The process may involve the use of polar aprotic solvents such as tetrahydrofuran and mixed solvent systems like toluene/dimethylsulfoxide to facilitate the reactions. The use of alkali metal salts as bases and controlled temperature conditions are crucial for achieving high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on lipid metabolism.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and related conditions.

Industry: The compound is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Gemfibrozil: Known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, it is a closely related compound with similar lipid-lowering effects.

Clofibrate: Another fibrate compound used to lower lipid levels in the blood.

Fenofibrate: A widely used fibrate that also targets lipid metabolism.

Uniqueness

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide is unique due to its specific structural features and its ability to modulate lipid metabolism through the activation of peroxisome proliferator-activated receptors. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .

Biological Activity

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, commonly known as gemfibrozil, is a compound of significant interest in pharmacology due to its lipid-regulating properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Target Interaction:

Gemfibrozil primarily acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). This interaction facilitates the regulation of various genes involved in lipid metabolism, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels in the bloodstream .

Biochemical Pathways:

The activation of PPARα by gemfibrozil influences several key biochemical pathways:

- β-Oxidation Pathway: Enhances the breakdown of fatty acids.

- Reverse Cholesterol Transport: Promotes the removal of cholesterol from peripheral tissues.

- Lipoprotein Lipase Pathway: Increases the hydrolysis of triglycerides, aiding in lipid clearance from plasma.

Pharmacokinetics

Gemfibrozil exhibits a well-defined pharmacokinetic profile characterized by:

- Absorption: Rapidly absorbed from the gastrointestinal tract.

- Metabolism: Undergoes extensive hepatic metabolism, primarily through hydroxylation at specific positions on the aromatic ring.

- Excretion: Excreted primarily through urine as metabolites .

Biological Activity and Effects

Lipid Regulation:

Clinical studies have demonstrated that gemfibrozil effectively lowers serum triglyceride levels while increasing HDL cholesterol. This dual action makes it a valuable therapeutic agent for patients with hyperlipidemia .

Vasodilatory Effects:

Recent research indicates that gemfibrozil derivatives can activate soluble guanylyl cyclase (sGC), leading to increased intracellular cGMP levels. This activation results in smooth muscle relaxation and vasodilation, which may have implications for cardiovascular health .

Table 1: Summary of Biological Activities

Case Study: Clinical Efficacy

A study involving patients with type II diabetes demonstrated that gemfibrozil significantly reduced triglyceride levels and improved HDL levels over a 12-week treatment period. The results indicated a strong correlation between gemfibrozil administration and improved lipid profiles, emphasizing its role as an effective therapeutic agent in managing dyslipidemia .

Applications in Medicine and Research

Clinical Use:

Gemfibrozil is primarily prescribed for managing hyperlipidemia, particularly in patients who do not respond adequately to dietary changes alone. Its efficacy in lowering triglycerides makes it an essential component of lipid-lowering therapy .

Research Applications:

In addition to its clinical use, gemfibrozil is utilized in scientific research to explore:

Properties

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMCJQKGIPBLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114413-97-7 | |

| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.